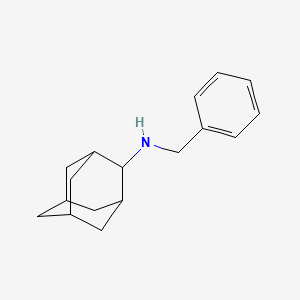

N-benzyladamantan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39234-37-2 |

|---|---|

Molecular Formula |

C17H23N |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

N-benzyladamantan-2-amine |

InChI |

InChI=1S/C17H23N/c1-2-4-12(5-3-1)11-18-17-15-7-13-6-14(9-15)10-16(17)8-13/h1-5,13-18H,6-11H2 |

InChI Key |

ZCXANRFELYORDX-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)C3NCC4=CC=CC=C4 |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NCC4=CC=CC=C4 |

Related CAS |

52917-74-5 (hydrochloride) |

Synonyms |

2-(N-benzylamino)adamantane bemantane bemantane hydrochloride |

Origin of Product |

United States |

Chemical Reactivity and Transformations of N Benzyladamantan 2 Amine

Reactions Involving the Secondary Amine Functionality

The secondary amine group is a key reactive center in N-benzyladamantan-2-amine, functioning as a nucleophile in numerous reactions.

This compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N,N-disubstituted amides. google.com This reaction, a type of nucleophilic acyl substitution, involves the attack of the secondary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct when acyl chlorides are used. google.comresearchgate.net Alternatively, an excess of the amine can serve as the base. google.com

The formation of an amide bond is a common and robust transformation in organic synthesis. columbia.edu The resulting amide from this compound, N-acyl-N-benzyladamantan-2-amine, has a planar character due to resonance between the nitrogen lone pair and the carbonyl group. columbia.edu A related compound, N-benzyladamantane-2-carboxamide, has been synthesized and purified via HPLC. uni-muenchen.de The general transformation is a reliable method for creating more complex structures from the parent amine. nih.govgoogle.com

Table 1: Examples of Acylation Reactions of Amines

| Amine Reactant | Acylating Agent | Product | Reference |

|---|---|---|---|

| L-prolinamide | 2-ethylhexanoic acid | N-acylated prolinamide | nih.gov |

| Aniline | Benzenesulfonyl chloride | N-phenylbenzenesulfonamide | rsc.org |

| Adamantan-2-amine | Chloroacetyl chloride | N-(chloroacetyl)adamantan-2-amine | utb.cz |

As a nucleophile, the secondary amine of this compound can be alkylated by reacting with alkyl halides through an SN2 mechanism. sioc-journal.cngoogle.ru This reaction yields a tertiary amine, N-alkyl-N-benzyladamantan-2-amine. The reaction involves the amine's nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide. sioc-journal.cn

A common issue in amine alkylation is overalkylation, as the product tertiary amine is also nucleophilic and can react with another molecule of the alkyl halide. sioc-journal.cn This second alkylation step results in the formation of a quaternary ammonium (B1175870) salt. google.ru To achieve selective mono-N-alkylation and prevent the formation of the quaternary salt, specific conditions, such as the use of cesium bases or a large excess of the starting amine, can be employed. researchgate.netgoogleapis.com The use of dialkyl carbonates is considered an environmentally benign method for N-alkylation.

Secondary amines, such as this compound, react with aldehydes and ketones to form enamines, which are unsaturated compounds where the amino group is attached to a carbon-carbon double bond. researchgate.netru.nl This transformation is distinct from the reaction with primary amines, which form imines (containing a C=N double bond). uni-muenchen.denih.gov

The formation of an enamine is an acid-catalyzed, reversible reaction that proceeds through a carbinolamine intermediate. mdpi.comresearchgate.net Following the initial nucleophilic attack of the amine on the carbonyl carbon, a molecule of water is eliminated. mdpi.comresearchgate.net Since the secondary amine lacks a second proton on the nitrogen to be eliminated to form a stable imine, a proton is instead removed from an adjacent carbon atom (the α-carbon), resulting in the formation of the C=C double bond of the enamine. ru.nl The reaction's success requires the aldehyde or ketone to have at least one α-hydrogen. The pH must be carefully controlled, typically around 4-5, to ensure the amine is sufficiently nucleophilic while also allowing for the acid-catalyzed dehydration step. researchgate.net

This compound reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to produce a sulfonamide. This reaction is the basis of the Hinsberg test, which is used to differentiate between primary, secondary, and tertiary amines. As a secondary amine, this compound reacts to form a stable N,N-disubstituted sulfonamide.

The synthesis involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. A base, such as pyridine (B92270) or sodium hydroxide, is typically added to neutralize the generated HCl. rsc.org The resulting sulfonamides are generally stable, crystalline solids. This robustness makes sulfonyl chlorides valuable building blocks for creating complex molecules in medicinal chemistry. Modern methods also allow for sulfonamide synthesis from sodium sulfinates and amines, often mediated by iodine.

The N-benzyl group is a common protecting group for amines and can be removed under various conditions to yield the free secondary amine, in this case, adamantan-2-amine. utb.cz

One of the most prevalent methods for N-debenzylation is catalytic hydrogenolysis. This process typically involves reacting the N-benzylated amine with hydrogen gas (H₂) in the presence of a palladium catalyst, such as 10% palladium on carbon (Pd/C). The reaction is often performed in a solvent like ethanol (B145695) under moderate pressure and heat. The use of a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon, can facilitate the reaction under milder conditions.

Oxidative methods provide an alternative to hydrogenolysis. Reagents such as ceric ammonium nitrate (B79036) (CAN) can achieve chemoselective N-debenzylation, even in the presence of other sensitive functional groups like O-benzyl ethers. Other oxidative systems include those using N-iodosuccinimide (NIS) or potassium tert-butoxide in DMSO with oxygen. utb.cz These methods are advantageous when the molecule contains functionalities incompatible with reductive conditions, such as alkenes or sulfur groups. utb.cz

Table 2: Common N-Debenzylation Methods

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Ethanol, 40 psi H₂, 1-3h | |

| Catalytic Hydrogenolysis | H₂, Pd/C, Nb₂O₅/C | Methanol (B129727), room temp | |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Aqueous solution | |

| Oxidative Cleavage | N-Iodosuccinimide (NIS) | Dry conditions for mono-debenzylation | |

| Base-Promoted Oxidation | KOtBu, O₂ | DMSO, room temp | utb.cz |

Reactions of the Adamantane (B196018) Skeleton

The adamantane cage is a rigid, lipophilic hydrocarbon framework that can also undergo chemical transformations, although it is generally less reactive than the amine functionality. uni-muenchen.de Reactions typically involve the functionalization of the C-H bonds at either the tertiary bridgehead positions or the secondary bridge positions.

Functionalization of the adamantane core often requires potent reagents. For instance, adamantane can be hydroxylated to form adamantanol. These reactions can occur at both the tertiary (bridgehead) and secondary carbons, with selectivity influenced by the catalyst and oxidizing agent used. For this compound, the bridgehead positions (C1, C3) and the other secondary CH₂ groups are potential sites for such oxidation. The presence of the bulky N-benzylamino group at the C2 position may sterically hinder reactions at adjacent sites and influence the regioselectivity of the functionalization.

Direct functionalization of secondary positions on the adamantane core is known to be challenging. However, reactions such as bromination of adamantane derivatives, including those with an amino group at the C2 position, have been reported. This suggests that halogenation of the this compound cage is feasible, likely occurring at the tertiary bridgehead positions which are more reactive. The resulting halo-adamantane could then undergo further reactions, such as Friedel-Crafts alkylation. While direct C-H functionalization of the adamantane skeleton in this compound is not widely documented, the known reactivity of the adamantane core suggests that such transformations are possible under specific conditions.

Oxidative Cleavage of Adamantane Derivatives

The oxidative cleavage of the carbon-nitrogen bond in benzylamines is a synthetically useful transformation. In the context of adamantane derivatives, this reaction can provide access to valuable adamantanone and benzaldehyde (B42025) derivatives. While specific studies on the oxidative cleavage of this compound are not extensively documented, general methods for the oxidative cleavage of benzyl (B1604629) C–N bonds under metal-free electrochemical conditions have been developed. uci.edumdpi.com These methods typically involve the single-electron oxidation of the benzylamine (B48309) at an anode to form a nitrogen radical cation intermediate. mdpi.com This is followed by deprotonation and further oxidation to a carbocation, which is then hydrolyzed to yield the corresponding carbonyl compounds. mdpi.com

Another approach involves the use of oxidants like dichlorodicyanoquinone (DDQ), which has been shown to cleave benzyl ethers, a related functional group. nih.govnih.gov The reactivity in such reactions can be influenced by the steric and electronic properties of the substituents. The bulky adamantyl group in this compound would likely influence the reaction kinetics and potentially the product distribution compared to less hindered benzylamines.

Functionalization via C-H Activation Pathways

Direct C-H activation is a powerful tool for the functionalization of otherwise unreactive carbon-hydrogen bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. lookchem.comnih.gov The adamantane framework, with its abundance of C-H bonds, is an attractive substrate for such transformations. Research has shown that directing groups can facilitate the site-selective C-H functionalization of arenes and alkanes. dmaiti.com

Transformations of the Benzyl Aromatic Ring

The benzyl group in this compound provides a handle for a variety of chemical modifications, including electrophilic aromatic substitution and hydrogenation/dehydrogenation reactions.

Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)

The benzylamine moiety in this compound influences the reactivity of the aromatic ring towards electrophiles. The amino group, even when secondary, is generally an activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. d-nb.infolkouniv.ac.in This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution process. uci.edulkouniv.ac.in

However, the basicity of the amino group can lead to complications in reactions carried out in the presence of strong acids, such as nitration (using a mixture of nitric and sulfuric acid) or Friedel-Crafts reactions. d-nb.info The protonation of the nitrogen atom would convert the activating amino group into a deactivating and meta-directing ammonium group. To circumvent this, protection of the amino group, for instance by acylation, is often employed. d-nb.info

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Products (Predicted) |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro-N-benzyladamantan-2-amine, para-nitro-N-benzyladamantan-2-amine |

| Bromination | Br₂, FeBr₃ | ortho-bromo-N-benzyladamantan-2-amine, para-bromo-N-benzyladamantan-2-amine |

It is important to note that polysubstitution can be an issue with highly activated aromatic rings. d-nb.info For bromination, the reaction can be very rapid, even without a catalyst, potentially leading to multiple bromine atoms being added to the ring. d-nb.info

Hydrogenation and Dehydrogenation Studies

The benzyl group of this compound can be readily removed via catalytic hydrogenation, a common method for the deprotection of N-benzyl amines. nih.govtcichemicals.com This reaction typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere and results in the formation of 2-aminoadamantane (B82074) and toluene. nih.gov The efficiency of this debenzylation can be influenced by the presence of acidic promoters. nih.gov

Conversely, the dehydrogenation of secondary amines can lead to the formation of imines. While specific studies on this compound are limited, research on the acceptorless dehydrogenation of other secondary amines using heterogeneous catalysts like bimetallic Pd-Au nanoparticles has shown high efficiency. Current time information in Chatham County, US. Such a transformation on this compound would yield N-(adamantan-2-yl)benzenemethanimine. These dehydrogenation reactions are of interest for the synthesis of fine chemicals and for their potential application in hydrogen storage systems. Current time information in Chatham County, US.

Table 2: Potential Hydrogenation and Dehydrogenation Products of this compound

| Reaction | Catalyst (Example) | Product(s) |

| Hydrogenation (Debenzylation) | Pd/C, H₂ | 2-Aminoadamantane, Toluene |

| Dehydrogenation | Pd₃Au₁/CNT | N-(Adamantan-2-yl)benzenemethanimine, H₂ |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. cdnsciencepub.com For a molecule like N-benzyladamantan-2-amine, both ¹H and ¹³C NMR are essential to assign the structure.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the N-H proton of the secondary amine, and a complex series of overlapping signals for the protons of the adamantane (B196018) cage. libretexts.org The aromatic protons would typically appear in the downfield region (~7.2-7.4 ppm). The benzylic CH₂ protons would present as a singlet or a multiplet adjacent to the aromatic region, while the protons on the adamantane skeleton would be found in the upfield region (~1.5-2.5 ppm). libretexts.orgmdpi.com The single proton on the nitrogen would likely appear as a broad signal whose chemical shift is dependent on solvent and concentration. libretexts.org

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon environment. The aromatic carbons would resonate around 127-140 ppm, while the benzylic carbon would be in the 50-55 ppm range. libretexts.org The carbons of the adamantane cage are expected in the 28-40 ppm range, with the carbon atom bonded to the nitrogen (C-2) being shifted further downfield due to the electronegativity of the nitrogen atom. libretexts.orgwikipedia.org

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (benzyl) | 7.20 - 7.40 | 127.0 - 129.0 |

| Aromatic C (quaternary, benzyl) | - | ~139.0 - 140.0 |

| Benzylic CH₂ | ~3.80 | ~54.0 |

| Amine N-H | Variable (0.5 - 5.0), broad | - |

| Adamantane C-2-H (methine) | ~2.5 - 3.0 | ~55.0 - 60.0 |

| Adamantane CH/CH₂ (various) | 1.50 - 2.20 | 28.0 - 40.0 |

Given the significant overlap of proton signals within the rigid adamantane cage, one-dimensional NMR spectra are often insufficient for complete assignment. researchgate.net Two-dimensional (2D) NMR techniques are instrumental in resolving these ambiguities. researchgate.netnih.gov

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity through the adamantane skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of a proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals couplings between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons and piecing together the molecular fragments, such as connecting the benzyl group to the C-2 position of the adamantane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is useful for determining the predominant conformation of the molecule in solution. nih.gov

Solid-State NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. researchgate.net Adamantane itself is frequently used as a standard for chemical shift referencing in ¹³C solid-state NMR due to its sharp, well-defined signals. nih.govresearchgate.net For this compound, ssNMR could be employed to study crystalline polymorphs, characterize the molecule's conformation in the solid state, and investigate intermolecular interactions that are averaged out in solution. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern. The molecular formula of this compound is C₁₇H₂₃N, giving it a monoisotopic mass of approximately 241.18 Da.

The presence of a single nitrogen atom dictates that the molecular ion peak ([M]⁺) will have an odd nominal mass, a principle known as the Nitrogen Rule. libretexts.org The fragmentation of this compound under electron ionization (EI) is expected to be characteristic of both benzylamines and adamantyl amines.

Key predicted fragmentation pathways include:

Formation of the tropylium (B1234903) ion: Cleavage of the C-N bond between the adamantane and the benzyl group can lead to the formation of the benzyl cation ([C₇H₇]⁺), which often rearranges to the very stable tropylium ion at m/z 91. This is typically the base peak in the mass spectra of benzylamines. rsc.org

Loss of the benzyl group: The molecular ion may lose a benzyl radical to form an ion corresponding to the 2-aminoadamantane (B82074) cation ([M-91]⁺) at m/z 150.

Fragmentation of the adamantane cage: The adamantane structure is a C₁₀H₁₅ fragment. Following initial cleavages, the adamantyl cation (m/z 135) is a common and stable fragment in the mass spectra of many adamantane derivatives. cdnsciencepub.comcdnsciencepub.com Subsequent loss of alkyl fragments from this cation can lead to a series of smaller ions at m/z 93, 79, and 67. wikipedia.org

Alpha-cleavage: Loss of a hydrogen atom from the carbon attached to the nitrogen (the C-2 position of the adamantane) can produce a stable iminium ion at [M-1]⁺ (m/z 240). cdnsciencepub.com

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 241 | [C₁₇H₂₃N]⁺ | Molecular Ion ([M]⁺) |

| 240 | [C₁₇H₂₂N]⁺ | Alpha-cleavage ([M-H]⁺) |

| 150 | [C₁₀H₁₆N]⁺ | Loss of benzyl radical ([M-C₇H₇]⁺) |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (often base peak) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. wpmucdn.com

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretch: As a secondary amine, a single, weak to medium intensity band is expected in the region of 3300-3350 cm⁻¹. orgchemboulder.com

C-H Stretches: Sharp bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the sp³ C-H bonds of the adamantane and benzylic methylene groups. Weaker, sharp bands just above 3000 cm⁻¹ are characteristic of the sp² C-H bonds of the aromatic ring. nih.gov

Aromatic C=C Stretches: Medium to weak intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzyl group's aromatic ring. fabad.org.tr

C-N Stretch: This absorption for an aliphatic/aromatic amine typically appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric ring breathing mode around 1000 cm⁻¹, often produce strong Raman signals. tandfonline.com The C-H stretching vibrations would also be prominent.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3350 | Weak-Medium | Weak |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | Adamantyl, Benzyl CH₂ | 2850 - 2960 | Strong | Strong |

| Aromatic C=C Stretch | Aryl | 1450 - 1600 | Medium-Weak | Strong |

| C-N Stretch | Amine | 1250 - 1335 | Medium | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality of this compound could be grown, X-ray diffraction analysis would provide a wealth of structural data.

This technique would allow for the precise measurement of all bond lengths and angles within the molecule. It would confirm the connectivity and reveal the exact conformation of the adamantane cage, which can sometimes exhibit slight distortions from ideal symmetry upon substitution. Furthermore, the orientation of the benzyl group relative to the adamantane skeleton would be determined. Crucially, X-ray crystallography would also reveal the nature of intermolecular interactions in the crystal lattice, such as potential hydrogen bonding between the amine proton (N-H) of one molecule and the nitrogen atom or aromatic π-system of a neighboring molecule, which governs the crystal packing.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from reaction byproducts or starting materials and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique. Given the compound's relatively non-polar nature and the presence of a UV-active benzyl group, reversed-phase HPLC (RP-HPLC) would be the method of choice. researchgate.net

Stationary Phase: A C18 (octadecylsilyl) or C8 column would effectively retain the compound. researchgate.net

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed for efficient separation. rsc.org

Detection: A UV detector set to a wavelength around 254 nm would provide sensitive detection due to the aromatic ring. rsc.org

Gas Chromatography (GC) is also applicable for the analysis of this volatile compound. semanticscholar.org

Column: A non-polar or medium-polarity capillary column (e.g., based on polydimethylsiloxane) would be appropriate.

Detection: A Flame Ionization Detector (FID) would offer general-purpose detection, but coupling the GC to a Mass Spectrometer (GC-MS) would be most powerful. GC-MS provides both retention time data for purity assessment and mass spectra for confident identification of the compound and any impurities. publish.csiro.aunih.gov Studies have shown that GC-MS can effectively differentiate between 1-adamantyl and 2-adamantyl isomers based on their distinct fragmentation patterns and retention times. nih.gov

Structure Activity Relationship Sar Studies of N Benzyladamantan 2 Amine and Its Analogs

Principles and Methodologies of SAR Analysis in Adamantane (B196018) Derivatives

Structure-Activity Relationship (SAR) analysis establishes a connection between a molecule's chemical structure and its biological activity. gardp.org For adamantane derivatives, SAR studies aim to identify which structural features are essential for their pharmacological effects. This process involves synthesizing a series of analogs where specific parts of the molecule are systematically altered. gardp.orgresearchgate.net The biological activity of these new compounds is then tested, and the results are compared to the original compound to deduce key structural requirements for activity. gardp.org

The core principles of SAR applied to adamantane derivatives include:

Identification of the Pharmacophore: Determining the essential three-dimensional arrangement of functional groups required for biological activity. For adamantane-based compounds, this often involves the rigid hydrocarbon cage, a hydrogen-bonding group (like an amine), and other substituents positioned at specific vectors.

Functional Group Modification: Evaluating the impact of changing or replacing functional groups. For instance, in adamantane amines, replacing the amino group with hydroxyl (OH), sulfhydryl (SH), or cyano (CN) groups has been shown to produce inactive compounds. pharmacy180.com

Steric and Electronic Effects: Assessing how the size, shape, and electronic properties of substituents influence activity. The bulky, rigid nature of the adamantane cage itself is a key feature, providing a stable, lipophilic anchor. publish.csiro.auresearchgate.net

Conformational Analysis: Studying how the rigid adamantane structure orients substituents in three-dimensional space, which is critical for effective interaction with biological targets. nih.govrsc.org

Methodologies employed in the SAR analysis of adamantane derivatives are both experimental and computational. Experimental approaches involve the chemical synthesis of analogs, followed by in vitro biological assays to measure activity. researchgate.netnih.gov Computational methods, such as Hirshfeld surface analysis, are used to investigate and quantify intermolecular interactions like hydrogen bonding and van der Waals forces that stabilize the compound within a receptor's binding pocket. rsc.orgnih.gov Energy framework calculations can further elucidate the nature of these interactions, revealing whether dispersion or electrostatic forces are dominant in molecular packing and binding. nih.gov

Impact of Adamantane Substitution on Molecular Interactions

The adamantane moiety is more than just a bulky, lipophilic group; its rigid, three-dimensional structure serves as a precise scaffold for orienting functional groups to optimize interactions with a biological target. publish.csiro.auresearchgate.net Modifications to the adamantane cage itself have a profound impact on the molecular interactions and resulting biological activity.

Research on various adamantane derivatives has shown that the position and nature of substituents on the cage are critical. For example, in a series of 2-aminoadamantane (B82074) analogs, increasing the length of an alkyl chain (from n-hexyl to n-dodecyl) at the C1 position led to a significant enhancement in trypanocidal activity. nih.gov However, this trend did not continue indefinitely; a longer tetradecyl chain or the introduction of a benzyl (B1604629) group at the same position resulted in decreased activity, suggesting an optimal size and lipophilicity for the substituent in the target's binding pocket. nih.gov

The introduction of polar functional groups can also be beneficial. In a study on antimycobacterial agents, appending a hydroxyl group to the adamantane cage to create an "adamantanol" analog resulted in compounds with improved water solubility while retaining potent activity. nih.gov This highlights that while lipophilicity is a key feature of adamantane, balancing it with polar interactions can improve pharmacokinetic properties without sacrificing efficacy. nih.govnih.gov

The interactions stabilizing these molecules in a crystalline state or a binding site are often weak noncovalent forces. Hirshfeld surface analysis reveals that H···H, C-H···O, and C-H···N contacts play significant roles in the crystal packing of adamantane derivatives. nih.govmdpi.com The dispersion forces associated with the large, non-polar surface of the adamantane cage are often the predominant stabilizing force. nih.gov

| Modification on Adamantane Cage | Observed Impact on Activity/Interaction | Reference |

| Increasing C1-alkyl chain length (hexyl to dodecyl) | Enhanced trypanocidal activity | nih.gov |

| C1-substituent larger than dodecyl (e.g., tetradecyl) | Decreased trypanocidal activity | nih.gov |

| Introduction of a hydroxyl group (adamantanol) | Improved water solubility, retained anti-TB activity | nih.gov |

| Replacement of amino group with OH, SH, CN | Loss of antiviral activity | pharmacy180.com |

| Direct attachment of adamantane to a purine (B94841) ring | Low to no CDK inhibition activity, assumed due to steric bulk | mdpi.com |

Role of the Benzyl Moiety in Structure-Function Relationships

In N-benzyladamantan-2-amine, the benzyl group is a critical component influencing the molecule's interaction with its biological targets. This moiety can engage in several types of non-covalent interactions, including π-π stacking and hydrophobic interactions, which are often crucial for binding affinity and specificity.

SAR studies on related scaffolds emphasize the importance of the N-benzyl group. In a series of pyrazolopyridine derivatives, converting the 1-benzyl group to a hydrogen atom significantly diminished the compound's activity, indicating that an aromatic ring at this position is necessary for a broad spectrum of activity. nih.gov Similarly, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which act as USP1/UAF1 inhibitors, confirm the integral role of the benzylamine (B48309) portion of the molecule for potent inhibition. nih.gov

The electronic nature of the benzyl ring can also be tuned to optimize activity. Substitutions on the benzene (B151609) ring can alter the molecule's electronic properties and steric profile. publish.csiro.au For instance, in one study, replacing an electron-withdrawing group with an electron-donating methoxy (B1213986) group on a benzene ring attached to an adamantane-like scaffold increased binding affinity. publish.csiro.au This suggests that the electronic environment of the aromatic ring is a key factor in the structure-function relationship.

Furthermore, the benzyl group acts as a linker that positions the bulky adamantane cage relative to the target. In developing dual-channel inhibitors for neuroprotection, moieties like benzyl and phenylethyl were conjugated to amantadine's structure, demonstrating that this linkage is effective for generating desired biological activity. researchgate.net

Influence of Amine Nitrogen Substitution Patterns

The amine nitrogen in this compound serves as a key linker and a potential hydrogen bond donor/acceptor. Its substitution pattern—whether it is primary, secondary, or tertiary—and the nature of the substituents dramatically influence the compound's physicochemical properties and biological activity.

In studies of amantadine (B194251) analogs, N-alkyl and N,N-dialkyl derivatives were found to exhibit antiviral activity similar to that of the parent compound, amantadine hydrochloride, indicating that substitution on the nitrogen is tolerated. pharmacy180.com However, N-acylation generally leads to a decrease in antiviral action, with some exceptions. pharmacy180.com

The nucleophilicity of the amine is a key property, influencing how it reacts and interacts. masterorganicchemistry.com The specific groups attached to the nitrogen can modulate this property as well as the steric bulk around the nitrogen center. In a study of N-(1-adamantyl)carbothioamides, the nature of the cyclic secondary amine used in the synthesis determined the resulting compound's antibacterial activity. nih.gov Derivatives made with 4-aryl and benzyl piperazines were highly active, while those with ethyl or ethoxycarbonyl piperazines were inactive. nih.gov This demonstrates a high degree of sensitivity to the substitution pattern on the amine.

In a series of trypanocidal aminoadamantane derivatives, N-ethylation of 1-alkyl-2-aminoadamantanes was explored. The results showed that increasing the alkyl chain length at the C1 position was a more dominant factor for activity than the N-ethylation itself, though the N-ethyl analogs were still highly potent. nih.gov This interplay between substitutions at different parts of the molecule is a central theme in SAR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistically significant mathematical model correlating the biological activity of a series of compounds with their physicochemical properties, which are encoded as numerical "descriptors." nih.govajchem-a.com While specific QSAR models for this compound were not found in the reviewed literature, the principles and methodologies are widely applied to adamantane derivatives and other bioactive molecules. talete.mi.itmdpi.com

A QSAR study for this compound analogs would proceed as follows:

Data Set Preparation: A series of analogs would be synthesized with variations in the adamantane substitution, the benzyl ring substitution, and the amine linker. Their biological activity (e.g., IC₅₀) would be measured experimentally. ajchem-a.com

Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and 3D-descriptors (e.g., steric and electronic fields). ajchem-a.comoup.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that links a subset of the most relevant descriptors to the observed biological activity. nih.govajchem-a.com The goal is to create an equation of the form: Activity = c₀ + c₁D₁ + c₂D₂ + ..., where 'D' represents the descriptor values and 'c' are the derived coefficients. ajchem-a.com

Validation: The model's robustness and predictive power are rigorously tested. This involves internal validation (e.g., cross-validation, q²) and, crucially, external validation, where the model's ability to predict the activity of a separate "test set" of compounds (not used in model building) is assessed (r²_pred). nih.govmdpi.com

For adamantane derivatives, QSAR studies have successfully used a combination of descriptors to model activity. These often include descriptors related to lipophilicity (logP), molecular shape, and electronic properties, reflecting the importance of the adamantane cage's bulk and the electronic nature of substituents. talete.mi.it A well-validated QSAR model can be a powerful tool for predicting the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets. nih.gov

Chemoinformatic Tools for SAR Exploration

Modern SAR studies rely heavily on a variety of chemoinformatic tools to manage data, visualize molecules, and build predictive models. um.si These computational tools accelerate the drug discovery process by allowing researchers to explore chemical space and understand complex structure-activity relationships more efficiently. researchgate.net

Key tools and their applications in the context of adamantane derivatives include:

Molecular Modeling and Visualization Software: Programs like MOE (Molecular Operating Environment) and viewers available through platforms like ChEMBL are used to build, view, and manipulate 3D structures of molecules. researchgate.net This is essential for visualizing how this compound and its analogs might fit into a receptor binding site.

Descriptor Calculation Software: To perform QSAR, molecular descriptors must be calculated. Software like Dragon is widely used in academic and industrial research to compute thousands of 0D, 1D, 2D, and 3D descriptors from molecular structures. talete.mi.it Open-source packages like ChemoPy for the Python programming language also provide extensive capabilities for calculating structural and physicochemical features. oup.com

Molecular Docking Programs: Docking simulations predict the preferred orientation of a ligand when bound to a target protein. This helps in understanding binding modes and identifying key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the receptor. nih.govajchem-a.com These insights are invaluable for rational drug design.

Advanced Interaction Analysis Tools: Techniques like Hirshfeld surface analysis are used to visualize and quantify intermolecular interactions within a crystal lattice, providing deep insights into the non-covalent forces at play. rsc.orgnih.govMM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations can be used to estimate the free energy of binding of a ligand to a protein after docking. researchgate.net

QSAR and Data Mining Platforms: Software like the QSAR Toolbox and platforms like RapidMiner provide integrated environments for data collection, profiling, category formation, and building QSAR models. mdpi.comqsartoolbox.org These tools help in creating transparent and reproducible hazard and activity assessments.

| Tool/Technique | Function in SAR/QSAR Analysis | Reference |

| Dragon, ChemoPy | Calculation of a wide array of 2D and 3D molecular descriptors for QSAR modeling. | talete.mi.itoup.com |

| Molecular Docking | Predicts binding conformation and affinity of a ligand to a biological target. | nih.govajchem-a.com |

| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions (e.g., H-bonds, H···H contacts). | rsc.orgnih.govmdpi.com |

| QSAR Toolbox | Integrated environment for data gap filling, chemical category formation, and profiling. | qsartoolbox.org |

| Multiple Linear Regression (MLR) | Statistical method used to build a linear QSAR model correlating descriptors with activity. | nih.govajchem-a.com |

| MM-GBSA | Post-docking calculation to estimate the free energy of ligand-protein binding. | researchgate.net |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular geometry to provide information on electronic distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. hilarispublisher.commdpi.com For N-benzyladamantan-2-amine, DFT calculations, often using functionals like B3LYP or PBE with appropriate basis sets (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry and electronic properties. nih.govplos.orgresearchgate.net

DFT can provide a wealth of information, including:

Optimized Molecular Geometry: The lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: To confirm the optimized structure is a true minimum on the potential energy surface and to predict its infrared and Raman spectra.

Thermodynamic Properties: Such as enthalpy, Gibbs free energy, and entropy of formation. researchgate.net

A hypothetical table of results from a DFT study on this compound is presented below.

| Parameter | Calculated Value (Hypothetical) |

| Total Energy (Hartree) | -XXX.XXXX |

| Dipole Moment (Debye) | X.XX |

| HOMO Energy (eV) | -X.XX |

| LUMO Energy (eV) | -X.XX |

| HOMO-LUMO Gap (eV) | X.XX |

Table 1: Hypothetical DFT-calculated parameters for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. irjweb.comajchem-a.com

HOMO: The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a greater tendency to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom of the amine and the π-system of the benzyl (B1604629) group. researchgate.net

LUMO: The innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a greater propensity to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests the molecule is more polarizable and reactive. chalcogen.ro

The analysis of these orbitals provides a qualitative picture of potential reaction sites and the types of reactions the molecule might undergo.

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses considerable conformational flexibility due to the rotatable bonds between the adamantane (B196018), amine, and benzyl moieties. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time. longdom.org

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. nih.gov For this compound, an MD simulation, often performed in a simulated solvent environment to mimic realistic conditions, would reveal:

Preferred Conformations: The low-energy, stable arrangements of the molecule.

Conformational Transitions: The pathways and energy barriers for moving between different conformations. nih.gov

Flexibility of Different Molecular Regions: Identifying which parts of the molecule are rigid and which are more mobile.

Techniques like Principal Component Analysis (PCA) can be applied to the MD trajectory to identify the dominant modes of motion and characterize the essential dynamics of the molecule. nih.gov This analysis would be crucial for understanding how the molecule's shape can adapt to its environment, for instance, when binding to a biological target.

Molecular Docking Studies of this compound and its Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). hilarispublisher.com This method is instrumental in drug discovery and for understanding potential biological interactions.

Given the structural features of this compound, particularly the amine group and the bulky, lipophilic adamantane cage, it could potentially interact with a variety of proteins. A molecular docking study would involve:

Selection of Potential Protein Targets: Based on the structural similarity of this compound to known ligands, potential protein targets could be identified. For example, amine-containing compounds are known to interact with receptors, ion channels, and enzymes.

Docking Simulation: The this compound molecule would be computationally "docked" into the binding site of the selected proteins. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. mun.ca The poses with the best scores are then analyzed to identify key interactions, such as:

Hydrogen bonds: The amine group could act as a hydrogen bond donor or acceptor.

Hydrophobic interactions: The adamantane and benzyl groups could form favorable interactions with nonpolar residues in the binding pocket.

Cation-π interactions: The positively charged amine (if protonated) could interact with aromatic residues. nih.gov

The results of such a study would provide a hypothetical profile of the types of proteins this compound might interact with and the specific atomic interactions that would stabilize such a complex.

| Potential Protein Target (Hypothetical) | Binding Site Residues Involved (Hypothetical) | Key Interactions (Hypothetical) | Docking Score (kcal/mol) (Hypothetical) |

| Monoamine Oxidase B | Tyr398, Tyr435, Ile199 | Hydrophobic, Hydrogen Bond | -X.X |

| NMDA Receptor Subunit | Trp123, Phe45, Val89 | Hydrophobic, Cation-π | -X.X |

| Sigma-1 Receptor | Glu172, Tyr103, Trp164 | Hydrogen Bond, Hydrophobic | -X.X |

Table 2: Hypothetical molecular docking results for this compound with potential protein targets.

Prediction of Physicochemical Descriptors and Their Correlation with Activity (Excluding Explicit Properties from Section 3)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using statistical methods. researchgate.netnih.gov This is achieved by calculating a variety of molecular descriptors that numerically represent different aspects of the molecule's structure and physicochemical properties.

For this compound, a range of descriptors could be calculated using specialized software. These descriptors fall into several categories:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These relate to the electronic structure, such as partial atomic charges, dipole moment, and the HOMO/LUMO energies discussed earlier.

Constitutional Descriptors: These are simple counts of atoms, bonds, rings, etc.

Once calculated, these descriptors could be used in a hypothetical QSAR model. If a set of similar adamantane derivatives with known biological activity were available, a statistical model could be built to predict the activity of this compound and to understand which structural features are most important for that activity. researchgate.net

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Topological | Kappa Shape Indices | Related to molecular shape and size, which can affect binding site complementarity. |

| Geometrical | Solvent Accessible Surface Area (SASA) | Influences solubility and the extent of interaction with a receptor. |

| Electronic | Partial Charge on Nitrogen | Important for electrostatic interactions and hydrogen bonding. |

Table 3: Examples of physicochemical descriptors and their potential relevance in a QSAR study of this compound.

Development of Computational Models for Rational Design of this compound Analogs

The rational design of novel this compound analogs with potentially enhanced biological activities relies heavily on theoretical and computational chemistry investigations. These in silico methods provide valuable insights into the structure-activity relationships (SAR) of these compounds, guiding the synthesis of more potent and selective molecules while reducing the time and cost associated with traditional drug discovery pipelines. Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and molecular docking simulations.

While specific computational models developed exclusively for this compound analogs are not extensively documented in publicly available literature, the principles of these methodologies are widely applied to other adamantane derivatives, offering a clear framework for their application to this specific class of compounds. rsc.orgrsc.orgmdpi.comnih.govnih.govmdpi.comresearchgate.netscispace.comnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to build predictive models that can estimate the activity of newly designed analogs before their synthesis.

For a hypothetical series of this compound analogs, a QSAR study would involve the following steps:

Data Set Selection: A series of this compound analogs with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using specialized software. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to generate a QSAR equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

A hypothetical QSAR model might reveal, for instance, that the presence of electron-withdrawing groups on the benzyl ring and a specific range of lipophilicity are crucial for enhanced activity.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound analogs would typically be generated based on a set of active compounds.

The key features of such a model could include:

A hydrophobic group representing the adamantane cage.

A hydrogen bond donor or acceptor corresponding to the amine group.

An aromatic ring feature for the benzyl group.

Specific locations for potential substituent interactions.

This model would then serve as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that match the required pharmacophoric features, thus having a higher probability of being active.

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is invaluable for understanding the binding mode of this compound analogs at a molecular level. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity using a scoring function.

Docking studies could elucidate key interactions, such as:

Hydrophobic interactions between the adamantane moiety and nonpolar residues in the binding pocket.

Hydrogen bonds formed by the amine group with specific amino acid residues.

Pi-pi stacking or other interactions involving the benzyl ring.

The insights gained from docking can guide the design of analogs with improved binding affinity and selectivity. For example, if a specific pocket in the binding site is identified, analogs with substituents that can favorably occupy this space can be designed.

Interactive Data Table: Hypothetical Docking Scores of this compound Analogs

The following interactive table presents hypothetical docking scores for a series of designed this compound analogs against a putative target protein. In a real-world scenario, such data would be generated through extensive computational analysis and would be crucial for prioritizing compounds for synthesis and biological testing. The scores are typically given in kcal/mol, with more negative values indicating stronger predicted binding affinity.

| Compound ID | Substituent on Benzyl Ring | Docking Score (kcal/mol) | Predicted Key Interactions |

| NBA-001 | H | -7.5 | Hydrophobic, H-bond |

| NBA-002 | 4-Cl | -8.2 | Hydrophobic, H-bond, Halogen bond |

| NBA-003 | 4-OCH3 | -7.8 | Hydrophobic, H-bond |

| NBA-004 | 3-NO2 | -8.5 | Hydrophobic, H-bond, Electrostatic |

| NBA-005 | 4-F | -8.1 | Hydrophobic, H-bond, Halogen bond |

| NBA-006 | 2-CH3 | -7.2 | Steric hindrance, Hydrophobic |

This table contains hypothetical data for illustrative purposes only. No such specific data for this compound was found in the public domain during the literature search.

The collective use of these computational models provides a powerful platform for the rational design of this compound analogs. By predicting the biological activity and binding modes of virtual compounds, these methods streamline the drug discovery process, enabling a more focused and efficient search for new therapeutic agents.

Biological Activity and Mechanistic Interaction Studies Non Clinical/in Vitro/in Silico Focus

Molecular Mechanisms of Interaction with Biological Targets

Enzyme Inhibition Studies (e.g., USP1/UAF1 deubiquitinase, AGNH, kinases)

N-benzyladamantan-2-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov The USP1 (ubiquitin-specific protease 1) enzyme, in complex with UAF1 (USP1-associated factor 1), is a crucial regulator of the DNA damage response. nih.govnih.gov Inhibition of this complex has shown potential as an anticancer strategy. nih.govijbs.com

One notable derivative, ML323, a triazolylbenzyl-pyrimidinamine compound, acts as a highly selective, potent, and reversible inhibitor of the USP1/UAF1 deubiquitinase. nih.govsigmaaldrich.com Its inhibition is allosteric, meaning it binds to a site other than the active site, inducing a conformational change that inhibits enzyme activity. sigmaaldrich.combiorxiv.org Cryo-electron microscopy studies have revealed that ML323 binds to a cryptic pocket within the USP1 catalytic domain, displacing part of the protein's hydrophobic core and causing subtle rearrangements in the active site. biorxiv.org

ML323 has demonstrated nanomolar inhibitory potency against USP1/UAF1 and exhibits excellent selectivity over other deubiquitinases, deSUMOylases, deneddylases, and various unrelated proteases and kinases. nih.govsigmaaldrich.com This targeted inhibition leads to an increase in monoubiquitinated PCNA (Ub-PCNA) levels, a key event in the DNA damage response, and subsequently reduces cancer cell survival. nih.gov

While the provided search results focus heavily on USP1/UAF1 inhibition, the broader class of N-benzylamine derivatives has been explored for kinase inhibition. For instance, N-benzylbenzamide derivatives have been identified as allosteric inhibitors of Aurora kinase A. nih.gov Similarly, other kinase inhibitors with different structural backbones have been developed and studied for their therapeutic potential. nih.govjmb.or.krfrontiersin.orgmdpi.com

Table 1: Inhibitory Activity of ML323 against USP1/UAF1

| Assay Type | IC50 (nM) | Reference |

| Ub-Rhodamine | 76 | sigmaaldrich.com |

| K63 linked diubiquitin | 174 | sigmaaldrich.com |

| Ub-PCNA substrate | 820 | sigmaaldrich.com |

Transporter Modulation Mechanisms (e.g., MmpL3 transporter)

The mycobacterial membrane protein large 3 (MmpL3) is an essential transporter in mycobacteria, responsible for shuttling trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids. nih.govnih.govplos.org Mycolic acids are crucial components of the mycobacterial cell wall, making MmpL3 a prime target for antitubercular drugs. nih.govanr.fr

MmpL3 functions as a flippase, moving TMM from the inner to the outer leaflet of the cytoplasmic membrane. nih.govplos.org This process is driven by the proton motive force. nih.gov Structural studies have revealed that MmpL3 consists of a transmembrane domain and a periplasmic domain. nih.govnih.gov The transport mechanism involves a coupled movement of these domains to shuttle lipids across the membrane. nih.gov

Inhibition of MmpL3 disrupts the transport of mycolic acid precursors, leading to a breakdown in cell wall integrity and ultimately bacterial death. nih.govanr.fr While the specific interaction of this compound with MmpL3 is not detailed in the provided results, the general mechanism of MmpL3 inhibitors involves binding to the transporter and blocking its function. nih.gov

Receptor Binding and Signaling Pathway Modulation (e.g., μ-opioid receptor bias studies)

Opioid receptors, particularly the μ-opioid receptor (MOR), are G protein-coupled receptors (GPCRs) that mediate the effects of opioids. nih.govacs.org Upon activation by an agonist, MORs couple to intracellular G proteins, leading to a cascade of signaling events that produce analgesia. nih.govmdpi.com This signaling also involves the recruitment of β-arrestins, which can lead to receptor desensitization and side effects. acs.orgmdpi.comnih.gov

Ligand bias, or functional selectivity, refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein signaling over β-arrestin recruitment). acs.orgmdpi.com This concept is a key area of research in developing safer opioid analgesics. acs.org Studies have shown that specific amino acid residues within the MOR are crucial for ligand binding and determining the downstream signaling pathway. frontiersin.org For example, the mutation of tyrosine 7.43 in the MOR was found to affect the signaling pathways stimulated by fentanyl but not morphine. frontiersin.org

While the direct interaction of this compound with the μ-opioid receptor is not specified in the provided search results, the principles of ligand-biased signaling at this receptor are well-established and provide a framework for understanding how a compound could modulate its activity.

Antimicrobial Mechanisms of Action (Focus on Molecular/Cellular Pathways)

The antimicrobial activity of various compounds often targets essential cellular processes in bacteria, such as cell wall biosynthesis and membrane integrity. nih.govlumenlearning.commdpi.com

Inhibition of Bacterial Cell Wall Biosynthesis

The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis. sigmaaldrich.comveterinaria.unsa.babasicmedicalkey.com Its absence in mammalian cells makes it an ideal target for selectively toxic antibacterial drugs. basicmedicalkey.comnih.gov

The biosynthesis of peptidoglycan is a multi-step process that can be inhibited at various stages:

Precursor Synthesis: Some antibiotics, like fosfomycin, inhibit enzymes involved in the early cytoplasmic steps of precursor synthesis. nih.gov

Membrane Transport: The transport of peptidoglycan precursors across the cytoplasmic membrane is another critical step that can be targeted. nih.govmdpi.com

Polymerization and Cross-linking: The final steps of peptidoglycan assembly, catalyzed by penicillin-binding proteins (PBPs), are inhibited by β-lactam antibiotics. veterinaria.unsa.babasicmedicalkey.commdpi.com Glycopeptide antibiotics, such as vancomycin, bind to the peptidoglycan precursors, preventing their incorporation into the growing cell wall. sigmaaldrich.comnih.govmdpi.com

While the specific mechanism of this compound in this context is not detailed, its potential antimicrobial action could involve the inhibition of one or more of these crucial steps in cell wall biosynthesis.

Use of this compound and its Derivatives as Chemical Probes or Tools in Biological Research

This compound and its derivatives have emerged as valuable chemical probes in biological research. Their unique structural features, combining the rigid, lipophilic adamantane (B196018) cage with the versatile N-benzyl group, allow for specific interactions with various biological targets. These compounds are utilized to investigate the function and behavior of enzymes, receptors, and other cellular components in non-clinical, in vitro, and in silico studies.

The adamantane moiety is frequently incorporated into drug design to enhance lipophilicity, which can improve a compound's ability to cross cellular membranes and interact with hydrophobic binding pockets within biological targets. nih.govpublish.csiro.au This cage-like structure provides a rigid scaffold that can be precisely functionalized, facilitating the exploration of drug targets. publish.csiro.au The N-benzyl group can also be modified to fine-tune the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for specific biological molecules.

Derivatives of this compound are employed as research tools to probe the mechanisms of various biological processes. For example, adamantane-containing compounds have been investigated as inhibitors of a range of enzymes. One such derivative, N-[(2-nitrophenyl)methyl]adamantan-2-amine, has shown potential in urease inhibition assays. Furthermore, adamantane derivatives have been synthesized and studied as inhibitors of other enzymes, including α-amylase, α-glucosidase, and the Mycobacterium tuberculosis protein MmpL3. nih.govrsc.org

In addition to enzyme inhibition, these compounds are used to study receptor interactions. The adamantane scaffold is a key feature in molecules designed to target specific receptors, such as the N-methyl-D-aspartate (NMDA) receptor and cannabinoid receptors. publish.csiro.aunih.gov For instance, a compound structurally related to this compound, (3s,5s,7s)-N-(4-(Diethylamino)benzyl)adamantan-1-amine, has been identified as a selective inverse agonist for the cannabinoid receptor 2 (CB2). nih.gov The binding affinity of this and related compounds has been quantified, providing valuable data for understanding structure-activity relationships at the CB2 receptor. nih.gov

The utility of this compound derivatives also extends to the development of probes for cellular signaling molecules and inflammatory markers. For example, N-adamantyl phthalimidines have been synthesized and evaluated for their capacity to reduce levels of nitrite (B80452) and tumor necrosis factor-alpha (TNF-α) in cellular assays, suggesting their potential as tools for studying neuroinflammation. nih.gov

Below are interactive tables summarizing the research findings on the use of this compound and its derivatives as chemical probes.

Table 1: Adamantane Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Research Focus |

| Amantadine (B194251) clubbed N-aryl amino thiazoles | Urease, α-amylase, α-glucosidase | Investigation of metabolic enzyme inhibition rsc.org |

| (2E)-N-(adamantan-1-yl)-3-phenylprop-2-enamide | MmpL3 (in M. tuberculosis) | Elucidation of antimycobacterial mechanisms nih.gov |

| N-[(2-nitrophenyl)methyl]adamantan-2-amine | Urease | Screening for potential enzyme inhibitors |

Table 2: Adamantane Derivatives as Receptor Ligands

| Compound | Target Receptor | Activity | Ki (nM) |

| (3s,5s,7s)-N-(4-(Diethylamino)benzyl)adamantan-1-amine | Cannabinoid Receptor 2 (CB2) | Inverse Agonist | 47 nih.gov |

| Amantadine | NMDA Receptor | Antagonist | - |

Table 3: Adamantane Derivatives in Cellular Assays

| Compound Class | Cellular Target/Process | Research Application |

| N-adamantyl phthalimidines | Nitrite and TNF-α production | Probing neuroinflammatory pathways nih.gov |

| Adamantane-based aminophenols | Plasmodium falciparum | In vitro antiplasmodial activity screening researchgate.net |

Future Research Directions and Emerging Areas in N Benzyladamantan 2 Amine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of N-benzyladamantan-2-amine and its analogues. nih.gov Traditional methods often involve multi-step processes with harsh reagents. nih.gov Green chemistry principles are expected to drive the exploration of new catalytic systems and reaction media.

Key areas of development may include:

Catalytic Reductive Amination: The development of novel, highly efficient catalysts for the direct reductive amination of adamantan-2-one with benzylamine (B48309) would represent a significant advancement. Research into earth-abundant metal catalysts or even metal-free catalytic systems could enhance the sustainability of this transformation.

Flow Chemistry: The application of continuous flow technologies could offer improved reaction control, enhanced safety, and easier scalability for the synthesis of this compound. This approach can lead to higher yields and purity while minimizing waste.

Biocatalysis: The use of enzymes, such as transaminases, could provide a highly selective and environmentally friendly route to chiral adamantan-2-amines, which can then be N-benzylated. This approach offers the potential for enantiomerically pure products, which is crucial for many biological applications.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Catalytic Reductive Amination | High atom economy, potential for high yields. | Catalyst cost and stability, optimization of reaction conditions. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Initial setup costs, potential for clogging with solid byproducts. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

Exploration of New Chemical Transformations and Derivatization Opportunities

The this compound scaffold offers multiple sites for further chemical modification, opening avenues for the creation of diverse libraries of novel compounds. nih.govresearchgate.net Future research will undoubtedly explore these derivatization opportunities to modulate the compound's physicochemical and biological properties.

Potential areas of exploration include:

Functionalization of the Adamantane (B196018) Cage: The rigid adamantane framework can be functionalized at its bridgehead positions through methods like direct C-H activation. nih.gov This could lead to the introduction of various functional groups, altering the molecule's lipophilicity and steric profile.

Modification of the Benzyl (B1604629) Group: The aromatic ring of the benzyl group is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents. These modifications can fine-tune electronic properties and create new interaction points for biological targets or material interfaces.

The exploration of these transformations will be crucial for developing structure-activity relationships and tailoring the properties of this compound for specific applications. researchgate.net

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is a powerful tool for gaining insights into the structural, electronic, and reactive properties of molecules. researchgate.netmdpi.com For this compound, advanced computational modeling can provide a deeper understanding of its behavior and guide the design of new derivatives.

Future computational studies could focus on:

Conformational Analysis: Determining the preferred conformations of this compound and its derivatives is crucial for understanding their interactions with biological macromolecules or their packing in solid-state materials.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate key properties such as bond dissociation energies, electronic structure, and reaction mechanisms. researchgate.net This information is invaluable for predicting reactivity and designing new synthetic routes.

Molecular Dynamics Simulations: MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological membrane. This can provide insights into its transport properties and binding modes.

A summary of computational methods and their potential applications for this compound is provided in Table 2.

| Computational Method | Key Insights | Potential Applications |

| Conformational Analysis | Preferred 3D structures, rotational barriers. | Understanding receptor binding, crystal packing prediction. |

| Quantum Chemical Calculations | Electronic properties, reaction energies, spectroscopic predictions. | Predicting reactivity, elucidating reaction mechanisms. |

| Molecular Dynamics Simulations | Dynamic behavior, binding affinities, solvation effects. | Studying protein-ligand interactions, membrane permeability. |

Expanding the Scope of Mechanistic Biological Interaction Studies (Non-Clinical)

The lipophilic and rigid nature of the adamantane cage suggests that this compound and its derivatives could interact with various biological targets. nih.govresearchgate.net Future non-clinical studies will be essential to elucidate these potential interactions and identify promising areas for therapeutic development.

Key research areas include:

Enzyme Inhibition Assays: Screening this compound and its derivatives against a panel of enzymes, such as kinases, proteases, or hydrolases, could reveal novel inhibitory activities. nih.gov

Receptor Binding Studies: Investigating the binding of these compounds to various receptors, particularly those in the central nervous system where adamantane derivatives have shown activity, could identify new pharmacological probes. nih.govpublish.csiro.au

Membrane Interaction Studies: The lipophilicity of the adamantane moiety suggests potential interactions with cell membranes. Biophysical techniques can be used to study how these molecules affect membrane fluidity and integrity.

Understanding the fundamental biological interactions of this class of compounds will be a critical step in exploring their potential as scaffolds for drug discovery. researchgate.net

Potential for Applications in Materials Science or Chemical Sensing

The unique properties of the adamantane scaffold, such as its rigidity, thermal stability, and ability to form inclusion complexes, make it an attractive building block for new materials. rsc.orgrsc.org The this compound molecule, with its combination of a bulky cage and an aromatic moiety, could find applications in materials science and chemical sensing.

Potential applications to be explored:

Polymer Chemistry: this compound could be incorporated into polymers as a monomer or a pendant group to enhance their thermal stability, rigidity, and solubility. rsc.org

Supramolecular Chemistry: The adamantane group is well-known for its ability to form stable host-guest complexes with cyclodextrins. This property could be exploited to create self-assembling materials, drug delivery systems, or molecular switches.

Chemical Sensors: The amine and aromatic functionalities of this compound could be utilized in the design of chemical sensors. mdpi.com For instance, its fluorescence properties might be modulated by the presence of specific analytes, forming the basis for a fluorescent sensor. Carbon-based nanomaterials could also be functionalized with this molecule for sensing applications. ekb.eg

The exploration of these material science applications could lead to the development of novel functional materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.